An In-depth Technical Guide to the Chemical Properties and Applications of 8-Chloro-5-nitroisoquinoline
An In-depth Technical Guide to the Chemical Properties and Applications of 8-Chloro-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-5-nitroisoquinoline is a halogenated and nitrated isoquinoline derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both an electron-withdrawing nitro group and a halogen substituent on the isoquinoline scaffold, make it a valuable precursor for the synthesis of a diverse array of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties of 8-chloro-5-nitroisoquinoline, including its synthesis, reactivity, and spectral characteristics. Furthermore, it explores its potential applications in drug discovery, drawing parallels with related compounds that have shown promising biological activities.
Introduction
The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Functionalization of the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. 8-Chloro-5-nitroisoquinoline (CAS No. 156901-43-8) is a synthetic derivative that combines the structural features of a chloro and a nitro-substituted aromatic ring, rendering it an interesting subject for chemical exploration.[2] The presence of the nitro group at the C-5 position and the chlorine atom at the C-8 position significantly influences the electron density distribution within the isoquinoline ring, thereby dictating its reactivity and potential for further chemical modifications. This guide aims to provide a detailed technical overview for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Chloro-5-nitroisoquinoline is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.[2]
| Property | Value | Source |
| CAS Number | 156901-43-8 | [2] |
| Molecular Formula | C₉H₅ClN₂O₂ | [2] |
| Molecular Weight | 208.60 g/mol | [2] |
| Predicted Boiling Point | 370.2 ± 27.0 °C | [2] |
| Predicted Density | 1.484 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 2.81 ± 0.36 | [2] |
| Canonical SMILES | C1=CC(=C2C=NC=CC2=C1[O-])Cl | [2] |
Caption: Chemical structure of 8-Chloro-5-nitroisoquinoline.
Synthesis of 8-Chloro-5-nitroisoquinoline
The primary synthetic route to 8-Chloro-5-nitroisoquinoline involves the electrophilic nitration of 8-chloroisoquinoline. The regioselectivity of nitration on the isoquinoline ring is influenced by the reaction conditions and the electronic nature of the existing substituents.[3]
Reaction Principle: Electrophilic Aromatic Substitution
The nitration of 8-chloroisoquinoline is an electrophilic aromatic substitution reaction. The strong electron-withdrawing effect of the protonated nitrogen atom in the isoquinoline ring under acidic conditions deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic ring (benzene ring). The directing effect of the chlorine atom (ortho-, para-directing) and the overall electronic landscape of the isoquinoline nucleus favor the introduction of the nitro group at the C-5 position.
Caption: Proposed synthesis of 8-Chloro-5-nitroisoquinoline.
Experimental Protocol (Generalized)
Materials:
-
8-Chloroisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Substrate Addition: Slowly add 8-chloroisoquinoline to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Nitrating Agent Addition: Add potassium nitrate portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 45-50 °C for approximately 6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 8-Chloro-5-nitroisoquinoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR, MS, and IR, and by determining its melting point.
Chemical Reactivity
The reactivity of 8-Chloro-5-nitroisoquinoline is primarily dictated by the presence of the chloro and nitro substituents, which activate the isoquinoline ring for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the C-5 position, along with the inherent electron-deficient nature of the isoquinoline ring, makes the chlorine atom at the C-8 position susceptible to displacement by nucleophiles. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[4]
Common nucleophiles that could potentially displace the C-8 chlorine include:
-
Amines: To introduce amino functionalities, which are crucial for many biologically active molecules.[1]
-
Alkoxides and Phenoxides: To form ether linkages.
-
Thiols: To generate thioether derivatives.
The reactivity of the C-8 chlorine is expected to be significant, allowing for the introduction of a variety of functional groups to build molecular complexity.
Caption: General scheme for nucleophilic aromatic substitution.
Spectroscopic Properties
Detailed experimental spectra for 8-Chloro-5-nitroisoquinoline are not widely published. However, based on the analysis of related compounds like 8-chloroquinoline and 8-nitroquinoline, the following spectral characteristics can be predicted.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridine ring (H-1, H-3, H-4) and the carbocyclic ring (H-6, H-7) will exhibit chemical shifts and coupling patterns characteristic of the isoquinoline system, influenced by the chloro and nitro substituents. The electron-withdrawing nitro group will likely cause a downfield shift for the adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons bearing the chloro (C-8) and nitro (C-5) groups will show characteristic chemical shifts. The chemical shifts of the other carbons will be influenced by the electron-withdrawing effects of the substituents and the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum of 8-Chloro-5-nitroisoquinoline is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: Strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[5]
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 8-Chloro-5-nitroisoquinoline (208.60). The isotopic pattern of the molecular ion, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of NO₂, Cl, and other small neutral molecules.[6]
Applications in Drug Discovery
While specific applications of 8-Chloro-5-nitroisoquinoline are not extensively documented, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents. The ability to functionalize the C-8 position via nucleophilic substitution allows for the introduction of various pharmacophores.
Precursor for 8-Amino-5-nitroisoquinoline Derivatives
Displacement of the C-8 chlorine with amines can lead to a variety of 8-amino-5-nitroisoquinoline derivatives. The 8-aminoquinoline scaffold is a well-known pharmacophore present in several approved drugs, particularly antimalarials like primaquine.[1] Subsequent reduction of the nitro group at the C-5 position to an amine would provide a diaminoisoquinoline scaffold, a versatile platform for further derivatization to explore a range of biological targets.
Analogy to Bioactive Nitroquinolines
Derivatives of nitroquinolines have been investigated for various biological activities, including antimicrobial and anticancer properties.[7] The electronic properties conferred by the nitro group can be crucial for molecular interactions with biological targets. Therefore, derivatives of 8-Chloro-5-nitroisoquinoline could be explored for similar activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Chloro-5-nitroisoquinoline|lookchem [lookchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [PDF] Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline | Semantic Scholar [semanticscholar.org]
